molecular formula C10H10O4 B1268425 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 75889-54-2

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B1268425
CAS RN: 75889-54-2
M. Wt: 194.18 g/mol
InChI Key: MCPICTRPQGUUJE-UHFFFAOYSA-N
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Description

“8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is a chemical compound with the CAS Number: 75889-54-2. It has a molecular weight of 194.19 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI Code for “8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is 1S/C10H10O4/c1-12-8-4-7 (6-11)5-9-10 (8)14-3-2-13-9/h4-6H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is a solid at room temperature .

Scientific Research Applications

Synthesis of Tetrahydroisoquinolinones

This compound serves as a building block in the synthesis of tetrahydroisoquinolinones . These are heterocyclic compounds that have various pharmacological properties, including antitumor, antidepressant, and antimicrobial activities. The methoxy group and the dihydro-1,4-benzodioxine moiety in the structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can influence the electronic and steric properties of the synthesized tetrahydroisoquinolinones, potentially leading to novel therapeutic agents.

Preparation of Benzofuran Analogs

Researchers utilize 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in the preparation of benzofuran analogs . Benzofurans are known for their diverse biological activities, such as anticancer, antiviral, and anti-inflammatory effects. The structural features of this compound may help in creating benzofuran derivatives with enhanced bioactivity or improved pharmacokinetic profiles.

Phosphodiesterase Inhibitors

The compound is used in the development of potential inhibitors of cAMP-specific phosphodiesterase type IV . Phosphodiesterase (PDE) inhibitors play a crucial role in treating various diseases by modulating intracellular levels of cyclic nucleotides. This application is particularly significant in the context of inflammatory and respiratory diseases, where PDE inhibitors can have therapeutic benefits.

Synthesis of Imidazolidinones

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is involved in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . Imidazolidinones are valuable intermediates in organic synthesis and have been explored for their potential use in medicinal chemistry due to their diverse biological activities.

Chemical Library Contributions

This compound is included in chemical libraries used for high-throughput screening . High-throughput screening is a method used in drug discovery to identify compounds that modulate the activity of biological targets. The unique structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde makes it a valuable addition to chemical libraries, offering the possibility to discover new lead compounds.

Research on Combustible Solids

Given its classification as a combustible solid , this compound may be studied for its combustion properties and potential applications in materials science. Understanding the combustion behavior of organic compounds can lead to the development of safer materials and processes in various industries.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPICTRPQGUUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345713
Record name 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS RN

75889-54-2
Record name 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a vial was placed 0.5 g (3.0 mmol) of 3,4-dihydroxy-5-methoxybenzaldehyde, 414 mg (3.0 mmol) of K2CO3, and 3 mL of anhydrous DMF. To this mixture was added, 0.56 g (3.0 mmol) of 1,2-dibromoethane dropwise. The vial was sealed and heated to 100° C. overnight. Water was added to the reaction and the mixture was extracted with diethyl ether. The organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated to give the crude product. The material was purified by silica gel chromatography using 50% ethyl acetate/hexane as the eluent to afford 0.25 g (43%) of the pure aldehyde 10.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
43%

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